molecular formula C10H10ClNO2 B12759683 Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- CAS No. 206439-03-4

Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-

Cat. No.: B12759683
CAS No.: 206439-03-4
M. Wt: 211.64 g/mol
InChI Key: LXQYKTVAGMILRS-UHFFFAOYSA-N
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Description

Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a chloroacetamide group and a dimethyl-4-oxo-2,5-cyclohexadienylidene moiety. It is used in scientific research and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- typically involves the reaction of 2,6-dimethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted acetamides, carboxylic acids, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 4-oxo-2,5-cyclohexadienylidene moiety in Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

CAS No.

206439-03-4

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

2-chloro-N-(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide

InChI

InChI=1S/C10H10ClNO2/c1-6-3-8(13)4-7(2)10(6)12-9(14)5-11/h3-4H,5H2,1-2H3

InChI Key

LXQYKTVAGMILRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C(C1=NC(=O)CCl)C

Origin of Product

United States

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